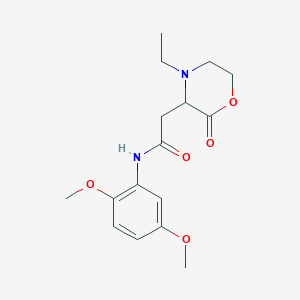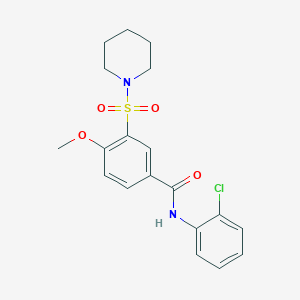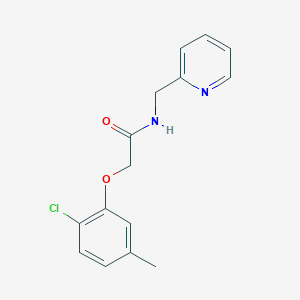![molecular formula C17H17N5O2S B4539976 2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4539976.png)
2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, focusing on building the pyrazole and imidazole frameworks and introducing the thioacetamide moiety. For example, Sunder and Maleraju (2013) described the synthesis of derivatives through the reaction of pyrazole with substituted acetamides, showcasing a methodology that could be adapted for the synthesis of our target compound (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic and crystallographic techniques. Hu Jingqian et al. (2016) detailed the structural characterization of a related compound via NMR, IR, and X-ray diffraction, highlighting the importance of these techniques in confirming molecular architecture (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds can be explored through their interaction with various reagents. Khalil et al. (2012) investigated the reactivity of a cyanoacetamide derivative, leading to the synthesis of diverse heterocyclic compounds, which could provide insight into potential reactions involving our target compound (Khalil et al., 2012).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, the crystal structure analysis by Fun et al. (2012) of a related compound provides valuable information on the compound's solid-state properties, which are essential for material science applications (Fun et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity (pKa), reactivity, and stability, are fundamental for the compound's application in chemical synthesis and other fields. Duran and Canbaz (2013) determined the pKa values of similar compounds, providing a basis for understanding the acidic and basic behavior of the compound (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. The study highlighted the impact of hydrogen bonding on self-assembly processes, showcasing the potential of these complexes in various applications due to their structural and functional properties (Chkirate et al., 2019).
Anticancer and Antimicrobial Activities
Research on derivatives of the compound has shown promising anticancer and antimicrobial activities. For instance, certain derivatives were found to exhibit reasonable anticancer activity against various human tumor cell lines, with high activity specifically noted against melanoma-type cell lines (Duran & Demirayak, 2012). Another study synthesized novel derivatives having anti-inflammatory activity, contributing to the exploration of therapeutic potentials (Sunder & Maleraju, 2013).
Heterocyclic Synthesis
The compound's derivatives served as key intermediates in synthesizing a wide range of heterocyclic structures. These include the generation of diverse libraries through various alkylation and ring closure reactions, demonstrating the versatility of these compounds in organic synthesis (Roman, 2013). Another study elaborated on the synthesis of heterocycles through cascade reactions, showcasing excellent atom economy and the potential for creating structurally diverse heterocyclic compounds (Schmeyers & Kaupp, 2002).
Synthesis Techniques
Advanced synthesis techniques have been applied to derivatives of this compound, facilitating the development of novel compounds with potential applications in various scientific fields. For example, microwave-assisted synthesis has been employed to create pyrazolopyridines with antioxidant, antitumor, and antimicrobial activities, highlighting the efficiency of modern synthetic methods (El‐Borai et al., 2013).
Chemical Behavior and Applications
The chemical behavior of similar compounds has been explored for the synthesis of various heterocycles, such as pyrazolopyridines, indicating the broad utility of these derivatives in chemical synthesis and potential applications ranging from materials science to pharmacology (Li et al., 2011).
Eigenschaften
IUPAC Name |
2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-12(9-21(2)20-11)8-14-16(24)22(13-6-4-3-5-7-13)17(19-14)25-10-15(18)23/h3-9H,10H2,1-2H3,(H2,18,23)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGWJBATCVBMPT-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=N2)SCC(=O)N)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N(C(=N2)SCC(=O)N)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4539912.png)
![N-[1-(4-methylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4539913.png)

![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4539932.png)
![2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4539934.png)
![2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4539940.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4539948.png)

![6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4539962.png)
![1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4539969.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4539980.png)
![2-[1-cyclopentyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4539983.png)